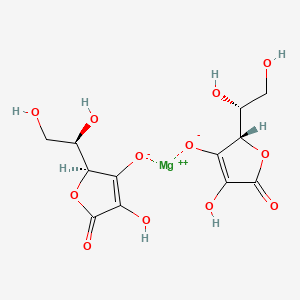

(+)-Magnesium L-ascorbate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(+)-Magnesium L-ascorbate is a magnesium salt of L-ascorbic acid, commonly known as vitamin C. This compound combines the antioxidant properties of L-ascorbic acid with the essential mineral magnesium, which plays a crucial role in numerous physiological processes. The compound is often used in dietary supplements to provide both vitamin C and magnesium, contributing to overall health and well-being.

准备方法

Synthetic Routes and Reaction Conditions

(+)-Magnesium L-ascorbate can be synthesized by reacting L-ascorbic acid with a magnesium source, such as magnesium oxide or magnesium carbonate. The reaction typically occurs in an aqueous solution, where L-ascorbic acid is dissolved in water, and the magnesium source is gradually added. The mixture is stirred until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of magnesium oxide or magnesium carbonate to an aqueous solution of L-ascorbic acid under constant stirring. The reaction conditions, such as temperature and pH, are carefully monitored to ensure optimal yield and purity. The final product is then filtered, dried, and packaged for use in dietary supplements and other applications.

化学反应分析

Types of Reactions

(+)-Magnesium L-ascorbate undergoes several types of chemical reactions, including:

Oxidation: L-ascorbic acid can be oxidized to dehydroascorbic acid, a reversible reaction that plays a role in its antioxidant activity.

Reduction: Dehydroascorbic acid can be reduced back to L-ascorbic acid in the presence of reducing agents.

Substitution: The magnesium ion can participate in substitution reactions, where it is replaced by other metal ions under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen. The reaction typically occurs in aqueous solutions at room temperature.

Reduction: Reducing agents such as glutathione or dithiothreitol can facilitate the reduction of dehydroascorbic acid back to L-ascorbic acid.

Substitution: Metal ion exchange reactions can occur in the presence of chelating agents or competing metal ions.

Major Products Formed

Oxidation: Dehydroascorbic acid.

Reduction: L-ascorbic acid.

Substitution: Various metal ascorbates, depending on the substituting metal ion.

科学研究应用

Chemistry

In chemistry, (+)-Magnesium L-ascorbate is used as a reducing agent and an antioxidant. Its ability to donate electrons makes it valuable in redox reactions and in protecting other compounds from oxidative damage.

Biology

In biological research, this compound is studied for its role in cellular metabolism and its effects on oxidative stress. It is used to investigate the mechanisms of vitamin C transport and utilization in cells.

Medicine

Medically, this compound is explored for its potential benefits in preventing and treating conditions associated with oxidative stress, such as cardiovascular diseases and certain cancers. Its dual role in providing vitamin C and magnesium makes it a valuable compound in nutritional therapy.

Industry

In the food and beverage industry, this compound is used as a preservative and a nutrient fortifier. It helps maintain the freshness and nutritional value of products by preventing oxidation.

作用机制

(+)-Magnesium L-ascorbate exerts its effects through several mechanisms:

Antioxidant Activity: L-ascorbic acid donates electrons to neutralize free radicals, reducing oxidative stress and preventing cellular damage.

Enzyme Cofactor: L-ascorbic acid acts as a cofactor for several enzymes involved in collagen synthesis, neurotransmitter production, and other metabolic processes.

Magnesium Role: Magnesium is essential for numerous biochemical reactions, including ATP synthesis, DNA replication, and protein synthesis. It also stabilizes cellular membranes and supports muscle and nerve function.

相似化合物的比较

Similar Compounds

Sodium L-ascorbate: A sodium salt of L-ascorbic acid, used similarly as an antioxidant and a dietary supplement.

Calcium L-ascorbate: A calcium salt of L-ascorbic acid, providing both vitamin C and calcium.

Potassium L-ascorbate: A potassium salt of L-ascorbic acid, used for its antioxidant properties and as a potassium supplement.

Uniqueness

(+)-Magnesium L-ascorbate is unique due to its combination of vitamin C and magnesium, offering the benefits of both nutrients in a single compound. This dual functionality makes it particularly valuable in addressing deficiencies and supporting overall health.

属性

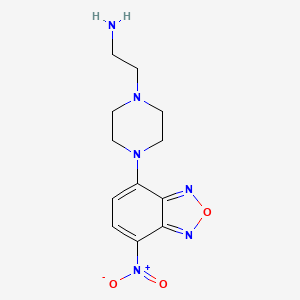

分子式 |

C12H14MgO12 |

|---|---|

分子量 |

374.54 g/mol |

IUPAC 名称 |

magnesium;(2S)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-olate |

InChI |

InChI=1S/2C6H8O6.Mg/c2*7-1-2(8)5-3(9)4(10)6(11)12-5;/h2*2,5,7-10H,1H2;/q;;+2/p-2/t2*2-,5+;/m11./s1 |

InChI 键 |

AIOKQVJVNPDJKA-GVKKNTFRSA-L |

手性 SMILES |

C([C@H]([C@H]1C(=C(C(=O)O1)O)[O-])O)O.C([C@H]([C@H]1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2] |

规范 SMILES |

C(C(C1C(=C(C(=O)O1)O)[O-])O)O.C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Mg+2] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tetralithium;(3R)-3-hydroxy-3-methyl-5-[oxido(phosphonatooxy)phosphoryl]oxypentanoate](/img/structure/B12056171.png)

![1-ethyl-4-hydroxy-2-oxo-N'-[(E)-3-pyridinylmethylidene]-1,2-dihydro-3-quinolinecarbohydrazide](/img/structure/B12056176.png)

![3-Propyl-3-(2,3,5,6-tetrafluoro-4-nitrophenyl)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B12056181.png)

![4-((E)-{2-[(Ethylamino)carbothioyl]hydrazono}methyl)phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B12056207.png)

![sodium;2-[[(4R)-4-[(3R,5S,7R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12056208.png)

![3-(4-chlorophenyl)-8-[(diethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B12056209.png)

![[Bis{((S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)palladium(II)}bis(mu-hydroxo)] bis(triflate)](/img/structure/B12056217.png)

![4-hydroxy-2-oxo-1-propyl-N'-[(E)-pyridin-3-ylmethylidene]-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12056240.png)